
Carbetocin
Eigenschaften
Key on ui mechanism of action |
Carbetocin binds to oxytocin receptors present on the smooth musculature of the uterus, resulting in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone. The oxytocin receptor content of the uterus is very low in the non-pregnant state, and increases during pregnancy, reaching a peak at the time of delivery. |
---|---|
CAS-Nummer |
37025-55-1 |
Molekularformel |
C45H69N11O12S |
Molekulargewicht |
988.2 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-methoxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H69N11O12S/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t25-,28?,29-,30-,31-,32-,33-,38-/m0/s1 |
InChI-Schlüssel |
NSTRIRCPWQHTIA-CPWZVOFUSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Key on ui application |
Carbetocin is a drug used to control postpartum hemorrhage, bleeding after giving birth, since it causes contraction of the uterus. |
Siedepunkt |
1477.9±65.0 °C at 760 mmHg |
melting_point |
N/A |
Andere CAS-Nummern |
37025-55-1 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant; Health Hazard |
Sequenz |
Butyryl-Tyr(Me)-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2(Disulfide bond) |
Löslichkeit |
2.65e-02 g/L |
Quelle |
Synthetic |
Synonyme |
1-deamino-1-monocarba-2-(Tyr(OMe))-oxytocin carbetocin dcomot Depotocin oxytocin, 1-desamino-1-monocarba-(Tyr(OMe))(2)- oxytocin, 1-desamino-1-monocarba-(tyrosine(O-methyl))(2)- |
Herkunft des Produkts |
United States |
Beschreibung
Origins and Structural Innovations
This compound was first synthesized in 1964 by Karel Jošt and Josef Rudinger at the Institute of Organic Chemistry and Biochemistry (IOCB) in Prague. Its development aimed to address the short half-life and instability of natural oxytocin, which limited its clinical utility in low-resource settings. Key modifications included:
- Deamination : Removal of the N-terminal amine group to resist enzymatic degradation by aminopeptidases.
- Carba Modification : Replacement of the disulfide bond (Cys¹–Cys⁶) with a methylene group (–CH₂–), enhancing metabolic stability.
- O-Methylation : Addition of a methoxy group to the tyrosine residue at position 2, further protecting against oxidation.
These innovations resulted in a molecule with a half-life of 40–100 minutes, compared to oxytocin’s 3.5 minutes.
Clinical Adoption and Global Impact
This compound received regulatory approval in Canada and the UK in 1997. A breakthrough occurred in 2018 when Ferring Pharmaceuticals developed a heat-stable formulation stable at 30°C and 75% relative humidity for three years, addressing cold-chain challenges in low- and middle-income countries (LMICs). This formulation, containing sodium succinate buffer and methionine, was validated in the WHO-CHAMPION trial, demonstrating non-inferiority to oxytocin in preventing PPH.
Vorbereitungsmethoden
Resin-Based Linear Peptide Assembly
The foundational step in this compound synthesis involves solid-phase peptide synthesis (SPPS), leveraging Fmoc (fluorenylmethyloxycarbonyl) chemistry for sequential amino acid coupling. As detailed in patent CN104592362A, Rink Amide-AM resin serves as the initial solid support, with a substitution degree of 0.7–0.8 mmol/g. The process begins with coupling Fmoc-Gly-OH to the resin, followed by iterative deprotection (20% piperidine/DMF) and coupling of Fmoc-protected amino acids: Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, and Tyr(Me). Tetrachlorobutyric acid is subsequently added to form the linear precursor, 4-chloro-butyric acid-Tyr(Me)-Ile-Gln(Trt)-Asn(Trt)-Cys(Trt)-Pro-Leu-Gly-Rink Amide-AM resin.
Critical to minimizing polymerization side reactions is the use of triisopropylsilane (TIS) and ethanedithiol (EDT) in the cleavage cocktail (TFA/TIS/EDT/meta-cresol = 92.5/2.5/2.5/2.5). Post-cleavage, the linear peptide is precipitated in ice-cold diethyl ether, yielding a crude product with >85% purity.
Cyclization and Disulfide Bond Formation
Cyclization of the linear peptide is achieved under alkaline conditions (pH 9–10) using 30% ammonium-saturated potassium carbonate (K₂CO₃) at 50–60°C. To prevent intermolecular disulfide bonds, tris(2-carboxyethyl)phosphine hydrochloride (TCEP) is added at 0.2 g/mmol, ensuring intramolecular cyclization dominates. Monitoring via reversed-phase HPLC confirms completion within 1–2 hours, with the cyclized product purified using C18 columns to >98% purity.
Patent CN101555272A introduces an alternative solid-phase cyclization method using amino resins with lower substitution degrees (0.2–0.9 mmol/g). Lithium chloride (LiCl) and organic bases (e.g., DIEA) facilitate on-resin cyclization, reducing solubility challenges associated with linear peptides. This method reports a 72% yield post-purification, highlighting cost-effectiveness for industrial scales.
Table 1: Comparative Analysis of Solid-Phase Synthesis Methods
Parameter | CN104592362A | CN101555272A |
---|---|---|
Resin Type | Rink Amide-AM | Amino Resin |
Substitution (mmol/g) | 0.7–0.8 | 0.2–0.9 |
Cyclization Agent | TCEP/K₂CO₃ | LiCl/DIEA |
Purity Post-Purification | >98% | >95% |
Overall Yield | 68% | 72% |
Lyophilization Formulation for Injectable this compound
Stabilization and Excipient Optimization
The lyophilized formulation of this compound requires excipients to prevent oxidation and ensure reconstitution stability. As per the Scholars Research Library study, a combination of mannitol (bulking agent), L-methionine (antioxidant), and glacial acetic acid (pH adjuster) is optimal. Nitrogen purging (<2 ppm O₂) during manufacturing minimizes peptide degradation, with final pH adjusted to 4.5–5.5 for compatibility.
Table 2: Lyophilization Formulation Components
Component | Concentration (mg/vial) | Function |
---|---|---|
This compound | 100 | Active Ingredient |
Mannitol | 50 | Bulking Agent |
L-Methionine | 10 | Antioxidant |
Glacial Acetic Acid | q.s. to pH 5.0 | pH Adjustment |
Freeze-Drying Parameters
The lyophilization cycle involves freezing at -45°C for 4 hours, primary drying at -25°C (0.1 mBar) for 48 hours, and secondary drying at 25°C for 6 hours. Residual moisture content of <1% ensures long-term stability, with reconstitution time <1 minute using sterile water for injection.
Industrial Scalability and Process Economics
Cost-Benefit Analysis of Solid-Phase vs. Liquid-Phase Synthesis
While traditional liquid-phase synthesis allows for intermediate purification, it suffers from lower yields (50–60%) due to side reactions during fragment condensation. Solid-phase methods, despite higher resin costs, reduce labor and time expenditures, achieving 68–72% yields at pilot scales. Patent CN104592362A estimates a 30% reduction in production costs compared to liquid-phase routes, attributing savings to minimized solvent use and automated coupling cycles.
Analyse Chemischer Reaktionen
Structural Modifications and Stability
Carbetocin differs from oxytocin via two key modifications (Figure 1):
- N-terminal substitution : Replacement of the cysteine residue with a butyric acid group.
- Methylation : Addition of a methyl group to the tyrosine residue at position 2.
These changes confer resistance to aminopeptidase degradation and disulphidase cleavage , extending its half-life to 85–100 minutes compared to oxytocin’s 3.5 minutes .
Degradation Pathways
This compound undergoes three primary degradation routes under varying conditions (Table 1):
Heat-Stable Formulation and Reaction Mitigation
The heat-stable formulation (pH 5.45) minimizes degradation by incorporating:
- Mannitol : Reduces oxidative stress via free radical scavenging .
- L-Methionine : Antioxidant that suppresses sulfoxide formation .
- Succinate buffer : Maintains pH within stability range .
Stability under ICH guidelines :
Temperature | Stability Duration (≥95% purity) |
---|---|
30°C | 3 years |
40°C | 6 months |
50°C | 3 months |
60°C | 1 month |
This formulation resists freezing and light exposure .
Enzymatic and Non-Renal Elimination
This compound is metabolized via non-renal pathways :
- Enzymatic degradation : Primarily occurs at the C-terminal glycine residue .
- Elimination half-life : 33 minutes (IV) vs. 55 minutes (IM), with <1% excreted unchanged .
Functional Selectivity and Receptor Interactions
This compound acts as a biased agonist at oxytocin receptors (OXTR):
- Gq pathway activation : Partial agonist with 45% efficacy compared to oxytocin .
- β-arrestin-independent internalization : Unique internalization pathway without receptor recycling .
Comparative Stability with Oxytocin
Parameter | This compound | Oxytocin |
---|---|---|
Half-life | 85–100 minutes | 3.5 minutes |
Thermal stability | Stable up to 60°C | Requires refrigeration |
Enzymatic resistance | High | Low |
Impurities and Analytical Monitoring
Key impurities identified via HPLC and mass spectrometry include:
- Deamidated forms : [βAsp5]this compound, [Glu4]this compound .
- Oxidized forms : Sulfoxide isomers .
- Racemized forms : [D-Asn5]this compound .
Synthetic and Storage Considerations
Wissenschaftliche Forschungsanwendungen
Prevention of Postpartum Hemorrhage
Overview:
Postpartum hemorrhage is a leading cause of maternal mortality, particularly in low- and middle-income countries. Carbetocin has emerged as a promising alternative to oxytocin for preventing PPH due to its longer duration of action and heat stability, which makes it suitable for use in resource-limited settings where refrigeration is not available.
Clinical Studies:
Several studies have evaluated the effectiveness of this compound in preventing PPH:
- A systematic review including 11 studies with 2,635 women found that this compound significantly reduced the need for additional uterotonics compared to oxytocin, especially in cesarean deliveries .
- The CHAMPION trial demonstrated that heat-stable this compound is as effective as oxytocin in preventing PPH, with the added benefit of not requiring refrigeration .
Data Table: Effectiveness of this compound vs. Oxytocin
Study Type | Sample Size | Intervention | Comparison | Key Findings |
---|---|---|---|---|
Systematic Review | 2635 women | This compound | Oxytocin | Reduced need for therapeutic uterotonics (RR 0.62) |
CHAMPION Trial | 30,000 women | Heat-stable this compound | Oxytocin | Comparable efficacy, no refrigeration needed |
Use in Cesarean Sections
Application:
this compound is particularly beneficial in cesarean sections where the risk of uterine atony and subsequent hemorrhage is higher. Its prolonged action helps maintain uterine tone effectively.
Case Studies:
An uncontrolled before-after study showed that adding this compound to standard uterotonics reduced blood loss during cesarean sections in twin pregnancies . This highlights its role in enhancing maternal safety during surgical deliveries.
Potential Role in Opioid Withdrawal Management
Research Insights:
Emerging research indicates that this compound may play a role in managing emotional impairment and stress associated with opioid withdrawal. A study suggested that this compound could mitigate some withdrawal symptoms by influencing neuroendocrine pathways .
Case Study Summary:
In a small-scale trial involving opioid-dependent individuals, this compound was administered alongside standard treatment protocols. Participants reported reduced emotional distress during withdrawal phases, suggesting potential applications beyond obstetrics .
Regulatory Status and Global Acceptance
Overview:
this compound has been approved for use in over 80 countries for preventing uterine atony and PPH. However, its acceptance varies by region due to differences in clinical guidelines and practices.
Regulatory Insights:
- In Australia, while this compound is mentioned in guidelines, it is not universally recommended due to insufficient evidence at the time of guideline formulation .
- The World Health Organization endorses heat-stable this compound as a viable alternative to oxytocin, particularly for use in low-resource settings .
Wirkmechanismus
Carbetocin exerts its effects by binding to oxytocin receptors present on the smooth musculature of the uterus . This binding results in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone . The oxytocin receptor content of the uterus is very low in the non-pregnant state and increases during pregnancy, reaching a peak at the time of delivery .
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 1: Efficacy Comparison in PPH Prevention
Research Implications
- Clinical Practice: this compound is optimal for cesarean deliveries and high-risk patients due to its prolonged action and safety profile. Heat-stable formulations may expand its use in low-resource settings .
- Future Studies: Trials are needed to establish minimum effective doses, evaluate cardiac safety, and optimize cost-effectiveness .
Q & A
Basic: What are the established methodologies for determining the optimal dosing regimen of carbetocin in postpartum hemorrhage prevention, and how do real-world usage patterns compare to clinical trial protocols?
Answer: Optimal dosing is typically established through randomized controlled trials (RCTs) comparing efficacy and safety endpoints. For this compound, standard protocols (e.g., 100 µg intravenous dose) are validated in RCTs , but retrospective analyses reveal discrepancies in clinical practice. For example, 92.86% of patients in a hospital study adhered to the recommended dose, while 89.29% received concurrent oxytocin, suggesting off-label combinations . To reconcile real-world patterns with trial data, researchers should employ mixed-methods designs, combining retrospective audits with pharmacokinetic modeling to assess adherence and outcomes.
Advanced: How can researchers systematically address discrepancies between guideline-recommended and off-label uses of this compound in retrospective clinical analyses?
Answer: Retrospective studies should stratify data by indication, dosage, and co-administered therapies. Use propensity score matching to control for confounding variables (e.g., patient risk profiles) and apply multivariable regression to isolate this compound’s independent effects. Evidence from a 2023 hospital study showed 84.82% guideline-aligned use, but 15.18% off-label applications, highlighting the need for subgroup analyses to evaluate safety and efficacy in non-standard scenarios .
Basic: What experimental models (e.g., animal vs. human trials) are most appropriate for evaluating this compound's pharmacokinetic profile and uterotonic efficacy?
Answer: Human RCTs remain the gold standard for uterotonic efficacy, but animal models (e.g., ram electroejaculation studies) provide mechanistic insights. For instance, this compound administration in rams reduced semen collection stress, demonstrating its systemic effects . Translational research should cross-validate findings: human trials for clinical outcomes and animal models for dose-response dynamics or hormonal interactions.
Advanced: What statistical approaches are recommended for integrating heterogeneous study designs (e.g., cohort studies vs. RCTs) in meta-analyses evaluating this compound's comparative effectiveness against oxytocin?
Answer: Use random-effects models to account for between-study heterogeneity. Stratify analyses by study type (RCTs vs. observational) and apply sensitivity analyses to assess robustness. For example, a 2023 meta-analysis combined RCTs and cohort studies using RevMan 5.4, highlighting this compound’s prolonged uterine activity (up to 2 hours) compared to oxytocin . Address design variability by pre-specifying inclusion criteria (e.g., PECO framework: Population, Exposure, Comparator, Outcome) .
Basic: How should stability studies for heat-stable this compound formulations be designed to account for variable storage conditions in low-resource settings?
Answer: Accelerated stability testing under controlled temperatures (e.g., 30°C and 40°C) over extended periods (3+ years) is critical. Ferring’s heat-stable this compound demonstrated efficacy for six months at 40°C, addressing oxytocin’s cold-chain limitations . Include real-world simulations (e.g., cyclic temperature fluctuations) and validate potency via high-performance liquid chromatography (HPLC) at intervals.
Advanced: What strategies mitigate observer bias in observational studies assessing this compound's long-term maternal outcomes, considering challenges in blinding and placebo controls?
Answer: Use objective endpoints (e.g., quantified blood loss, transfusion rates) and blinded outcome assessors. For example, in postpartum hemorrhage studies, train clinicians to measure blood loss using calibrated drapes. Triangulate data sources (e.g., hospital records, lab tests) to reduce reliance on subjective reporting .
Basic: What criteria (e.g., FINER framework) should guide the formulation of research questions when investigating this compound's off-label applications?
Answer: Apply the FINER criteria:
- Feasibility: Ensure access to target populations (e.g., high-risk obstetric patients).
- Novelty: Address gaps, such as this compound’s role in preterm labor prevention .
- Ethical: Justify off-label use through risk-benefit analyses.
- Relevance: Align with global health priorities (e.g., reducing maternal mortality in low-resource settings) .
Advanced: How can translational research reconcile findings from animal models (e.g., ram electroejaculation studies) with human clinical data on this compound's physiological effects?
Answer: Conduct dose-equivalence studies to scale animal dosages to humans (e.g., allometric scaling). In ram studies, this compound reduced stress biomarkers during electroejaculation, suggesting systemic anti-stress effects . Cross-reference these findings with human data on this compound’s half-life and receptor binding to identify conserved pathways.
Basic: What are the key considerations for ensuring reproducibility in this compound trials, particularly regarding preparation methods and outcome measurement standardization?
Answer: Document preparation protocols rigorously (e.g., solvent, storage temperature) and use validated assays (e.g., mass spectrometry for purity). The Beilstein Journal of Organic Chemistry mandates detailed experimental replication steps, including raw data submission as supplementary material . Standardize outcome metrics (e.g., blood loss measurement techniques) across study sites.
Advanced: How do researchers balance ethical constraints with methodological rigor when designing placebo-controlled trials for this compound in high-risk obstetric populations?
Answer: Use active comparators (e.g., oxytocin) instead of placebos in high-risk cohorts. For RCTs, employ cluster randomization or stepped-wedge designs to minimize individual risk. Ethical oversight must ensure informed consent and equipoise, particularly when investigating off-label applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.